molecular formula C14H10O5S B15062872 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate CAS No. 820209-58-3

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate

Cat. No.: B15062872
CAS No.: 820209-58-3
M. Wt: 290.29 g/mol
InChI Key: JLTMXIORROACCW-UHFFFAOYSA-N
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Description

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2H-naphtho[1,2-b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process is influenced by the wavelength of light and the surrounding environment. The molecular targets and pathways involved include the absorption of photons, which induces electronic transitions and structural changes in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate stands out due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its methanesulfonate group, in particular, provides unique chemical properties that differentiate it from other naphthopyrans .

Properties

CAS No.

820209-58-3

Molecular Formula

C14H10O5S

Molecular Weight

290.29 g/mol

IUPAC Name

(2-oxobenzo[h]chromen-4-yl) methanesulfonate

InChI

InChI=1S/C14H10O5S/c1-20(16,17)19-12-8-13(15)18-14-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3

InChI Key

JLTMXIORROACCW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=O)OC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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